

The Central Role of Las17 in Orchestrating Yeast Endocytosis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), stands as a pivotal regulator of actin dynamics during clathrin-mediated endocytosis (CME) in Saccharomyces cerevisiae. Its primary role is to act as a potent nucleation-promoting factor (NPF), stimulating the Arp2/3 complex to generate branched actin networks. This actin polymerization provides the essential force for the invagination of the plasma membrane and the subsequent formation of endocytic vesicles. This technical guide delves into the core functions of Las17, its intricate regulatory network, and the experimental methodologies used to elucidate its mechanism of action.

Core Function: A Master Activator of the Arp2/3 Complex

Las17 is recognized as the most potent activator of the Arp2/3 complex among the five known NPFs in yeast, which also include Myo3, Myo5, Pan1, and Abp1.[1][2] Unlike some of its mammalian counterparts, purified **Las17** is not autoinhibited and can robustly stimulate Arp2/3-mediated actin polymerization in vitro.[1] This potent activity is crucial for the rapid burst of actin assembly required for vesicle internalization during the late stages of CME.[1][3]

The activation of the Arp2/3 complex by **Las17** is mediated through its C-terminal WCA (WH2, Central, Acidic) domain. The WH2 (WASP Homology 2) domain binds to globular actin (G-actin), while the Central and Acidic regions interact with the Arp2/3 complex. This tripartite



interaction brings an actin monomer into close proximity with the Arp2/3 complex, initiating the formation of a new actin filament branch.

Spatiotemporal Regulation: A Tightly Controlled Process

A key regulatory feature of endocytosis is the precise timing of actin polymerization. Live-cell imaging has revealed that **Las17** arrives at endocytic sites approximately 20 seconds before the initiation of actin polymerization. This temporal delay is critical to ensure that the force-generating actin network is assembled only when the early stages of coat formation are complete. This regulation is achieved through a complex interplay of inhibitory and activating signals.

The SLAC Complex and Sla1-mediated Inhibition

Las17 exists in a stable complex with the clathrin adaptor protein Sla1, termed the SLAC (Sla1-**Las17**-Actin-Clathrin) complex. Sla1 directly binds to a series of novel class I and class II polyproline motifs within the central region of **Las17**. This interaction serves to inhibit the NPF activity of **Las17**. The proposed mechanism for this inhibition is competition between Sla1 and G-actin for binding to **Las17**. This ensures that **Las17** remains in an inactive state upon its initial recruitment to the endocytic site.

Additional Negative Regulators: Lsb1 and Lsb2

Further layers of negative regulation are provided by the **Las17**-binding proteins Lsb1 and Lsb2. These homologous proteins, which contain SH3 domains, have been shown to inhibit **Las17**-mediated actin polymerization in vitro, with Lsb1 being the more potent inhibitor. Overexpression of Lsb1 has been demonstrated to block the internalization step of receptor-mediated endocytosis, highlighting its specific function in this process. Lsb1 and Lsb2 can form homo- and hetero-oligomeric complexes, suggesting a cooperative mechanism for **Las17** regulation.

Key Protein Interactions and Functional Domains

The multifaceted role of **Las17** is dictated by its modular domain structure, which facilitates a wide range of protein-protein interactions.



Domain/Region	Interacting Partners	Function
N-terminal Region	Sla1, Ysc84	Localization, Regulation
Polyproline Region (PRD)	Sla1 (SH3 domains), Ysc84, Lsb1 (SH3 domain), Lsb2 (SH3 domain), Actin	Serves as a scaffold for multiple SH3 domain-containing proteins; directly binds and nucleates actin filaments independently of the Arp2/3 complex.
WH2 (WASP Homology 2) Domain	G-actin	Binds monomeric actin.
Central (C) and Acidic (A) Regions	Arp2/3 complex	Binds and activates the Arp2/3 complex.
Las17 G-actin-binding Motif (LGM)	G-actin	A second G-actin binding motif within the polyproline region that contributes to the high NPF activity of Las17.

Quantitative Data Summary

Parameter	Value	Experimental Context	Reference
Arrival of Las17 at endocytic sites	~20 seconds before actin polymerization	Live-cell imaging of fluorescently tagged proteins	
Median Abundance of Las17p	2743 +/- 1007 molecules/cell	Proteomics analysis	
Half-life of Las17p	6.6 hours	Protein stability measurements	

Experimental ProtocolsPyrene-Actin Polymerization Assay



This in vitro assay is fundamental for assessing the ability of **Las17** and its regulators to promote or inhibit Arp2/3-mediated actin polymerization.

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin. This change in fluorescence is monitored over time to determine the rate of actin polymerization.

Methodology:

- Protein Purification: Recombinant Las17, Arp2/3 complex, and regulatory proteins (e.g., Sla1, Lsb1) are purified, typically from E. coli or yeast.
- Actin Preparation: Monomeric actin is purified from rabbit skeletal muscle and labeled with N-(1-pyrene)iodoacetamide.
- Assay Setup: A reaction mixture is prepared containing G-actin (a fraction of which is pyrene-labeled), Arp2/3 complex, and the protein of interest (e.g., Las17) in a polymerization buffer (e.g., KMEI buffer: 50 mM KCI, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0).
- Initiation and Measurement: Polymerization is initiated by the addition of ATP. Fluorescence is measured over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.
- Data Analysis: The initial rate of polymerization is calculated from the slope of the fluorescence curve. The effects of regulatory proteins are assessed by comparing the rates in their presence and absence.

Yeast Two-Hybrid (Y2H) Analysis

Y2H is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Principle: The transcription of a reporter gene is activated only when a DNA-binding domain (BD) and an activation domain (AD) of a transcription factor are brought into close proximity by the interaction of two proteins fused to them.

Methodology:



- Plasmid Construction: The coding sequences for the "bait" protein (e.g., a fragment of
 Las17) and the "prey" protein (e.g., a potential interactor) are cloned into separate plasmids,
 fusing them to the GAL4-BD and GAL4-AD, respectively.
- Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with the bait and prey plasmids.
- Selection and Screening: Transformed cells are plated on selective media lacking specific nutrients (e.g., leucine and tryptophan) to select for the presence of both plasmids.
 Interaction is then assessed by plating on media lacking additional nutrients (e.g., histidine and adenine) and/or by assaying for the expression of a colorimetric reporter gene (e.g., lacZ).
- Controls: Positive and negative controls are essential to validate the results.

GST Pulldown Assay

This in vitro biochemical technique is used to confirm direct protein-protein interactions.

Principle: A "bait" protein is expressed as a fusion with Glutathione S-transferase (GST) and immobilized on glutathione-conjugated beads. A "prey" protein is then incubated with these beads. If the prey interacts with the bait, it will be "pulled down" with the beads.

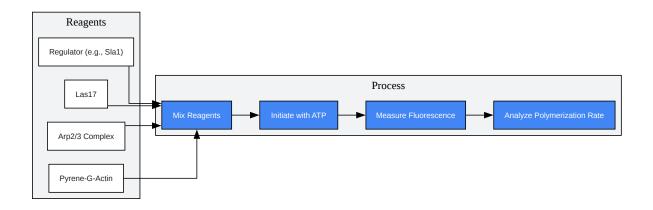
Methodology:

- Protein Expression and Purification: The GST-tagged bait protein is expressed (e.g., in E. coli) and purified. The prey protein can be from a cell lysate or purified recombinant protein.
- Binding: The purified GST-bait is incubated with glutathione-sepharose beads. The beads are then washed, and the prey protein is added and incubated to allow for binding.
- Washing: The beads are washed extensively to remove non-specifically bound proteins.
- Elution and Detection: The bound proteins are eluted from the beads (e.g., by boiling in SDS-PAGE sample buffer). The presence of the prey protein is detected by Western blotting using a specific antibody.



Signaling Pathways and Experimental Workflows

Caption: Regulation of Las17 activity at the endocytic site.



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Caption: Workflow for a pyrene-actin polymerization assay.

Conclusion and Future Directions

Las17 is an indispensable component of the yeast endocytic machinery, acting as a tightly regulated molecular switch that couples the endocytic coat to the actin cytoskeleton. While significant progress has been made in understanding its function and regulation, several key questions remain. Future research will likely focus on the precise mechanisms of **Las17** activation, the interplay between the different inhibitory pathways, and the role of post-translational modifications, such as phosphorylation, in fine-tuning its activity. A deeper understanding of the **Las17**-mediated actin polymerization at endocytic sites will not only illuminate fundamental cellular processes but may also provide insights for the development of novel therapeutic strategies targeting cellular trafficking pathways.



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